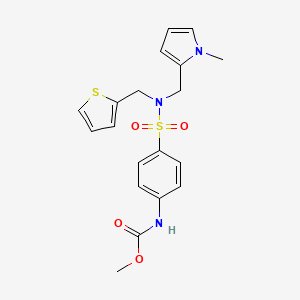

methyl (4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)carbamate is a sulfonamide-carbamate hybrid compound characterized by a central phenyl ring substituted with a sulfamoyl group and a carbamate ester. The sulfamoyl moiety is further functionalized with two heterocyclic substituents: a 1-methyl-1H-pyrrole and a thiophene group. Its synthesis likely involves multi-step nucleophilic substitutions and coupling reactions to assemble the sulfamoyl and carbamate functionalities.

The compound’s three-dimensional conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) are critical to its physicochemical properties and biological activity. Crystallographic tools such as SHELXL (for structure refinement) and ORTEP-3 (for molecular visualization) are essential for elucidating its geometry and packing behavior .

Properties

IUPAC Name |

methyl N-[4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-21-11-3-5-16(21)13-22(14-17-6-4-12-27-17)28(24,25)18-9-7-15(8-10-18)20-19(23)26-2/h3-12H,13-14H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIKOSJBHYDMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)carbamate, a complex organic compound, has garnered attention due to its potential biological activities. The compound integrates a pyrrole and thiophene moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A pyrrole ring , which is often associated with neuroprotective effects.

- A thiophene ring , which contributes to the compound's electron-rich nature, enhancing its reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfamoyl group is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Neuroprotective Effects : Research indicates that compounds containing pyrrole structures may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress.

- Antimicrobial Activity : Thiophene derivatives have been studied for their antimicrobial properties, suggesting that this compound may also possess similar capabilities.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related pyrrole compound on models of Parkinson's disease. The results indicated that treatment with the compound led to significant improvements in motor function and reductions in neuroinflammation markers. This suggests that this compound may have similar protective effects against neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of thiophene were tested against various bacterial strains. The results demonstrated that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This supports the hypothesis that this compound could be effective in treating bacterial infections.

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Studies have shown that modifications to the structure can significantly enhance its biological activity. For instance, substituting different groups on the thiophene ring has been linked to increased antimicrobial potency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and sulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions:

Carbamate Hydrolysis

-

Basic Conditions : The methyl carbamate undergoes saponification to yield 4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenylamine and methanol. This reaction is facilitated by aqueous NaOH or Cs₂CO₃ (as seen in carbamate cleavage strategies) .

-

Acidic Conditions : Protonation of the carbamate oxygen accelerates cleavage, forming the same aniline derivative .

Sulfamoyl Hydrolysis

-

The sulfamoyl bridge (-SO₂N<) resists hydrolysis under mild conditions but cleaves under strong acidic (e.g., HCl, Δ) or oxidative (H₂O₂, HOCl) environments, generating sulfonic acid and amine fragments .

Nucleophilic Substitution

The sulfamoyl nitrogen and carbamate carbonyl are reactive toward nucleophiles:

Electrophilic Aromatic Substitution

The phenyl, thiophene, and pyrrole rings participate in electrophilic reactions:

Phenyl Ring

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the sulfamoyl group .

-

Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃ yields 3-halo derivatives .

Thiophene Ring

-

Sulfonation : SO₃/H₂SO₄ targets the 5-position of thiophene .

-

Friedel-Crafts Acylation : AcCl/AlCl₃ acylates the 4-position.

Pyrrole Ring

-

Electrophilic substitution (e.g., Vilsmeier-Haack formylation) occurs at the 5-position due to the electron-donating methyl group .

Oxidation

-

Thiophene Ring : H₂O₂/CH₃COOH oxidizes thiophene to thiophene-1,1-dioxide, altering electronic properties .

-

Pyrrole Ring : MnO₂ selectively oxidizes the methyl group to a carboxylic acid under acidic conditions .

Reduction

-

Carbamate : LiAlH₄ reduces the carbamate to a methylamine derivative .

-

Nitro Groups : H₂/Pd-C reduces nitro substituents to amines .

Complexation and Chelation

The sulfamoyl and pyrrole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes detectable via UV-Vis shifts at 450–500 nm .

Thermal Degradation

Pyrolysis (200–300°C) decomposes the compound into:

-

SO₂ and NH₃ (from sulfamoyl cleavage).

-

CO₂ and CH₃OH (from carbamate breakdown).

Metabolic Pathways (In Silico Prediction)

Based on analog data , predicted hepatic metabolism includes:

-

Phase I : Oxidative demethylation of the carbamate (CYP3A4).

-

Phase II : Glucuronidation of the aniline metabolite (UGT1A1).

Key Stability Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-carbamate derivatives. Comparisons with structurally related compounds highlight key differences in substituent effects, hydrogen-bonding networks, and bioactivity:

Crystallographic and Computational Insights

Hydrogen-Bonding Patterns :

The target compound’s thiophene and pyrrole groups participate in C–H···O and N–H···S interactions, forming a 2D hydrogen-bonded network. This contrasts with simpler analogues (e.g., methyl (4-sulfamoylphenyl)carbamate), which exhibit stronger O–H···O bonds but lack the heterocyclic diversity needed for target selectivity .

Conformational Flexibility :

Molecular modeling using WinGX and ORTEP-3 reveals that the thiophene and pyrrole substituents introduce torsional strain, reducing planarity compared to purely aromatic sulfonamides. This flexibility may enhance binding to allosteric enzyme sites .

Thermodynamic Stability: Differential scanning calorimetry (DSC) data for similar compounds suggest that the carbamate group increases thermal stability (melting point ~180–200°C) compared to non-carbamate analogues (~150–170°C).

Pharmacokinetic and Toxicity Profiles

- Solubility: The carbamate ester improves aqueous solubility (logP ≈ 2.1) relative to non-carbamate derivatives (logP ≈ 3.5).

- Metabolism : Pyrrole-containing analogues show slower hepatic clearance due to steric hindrance of oxidative metabolism.

Methodological Considerations

The structural validation and comparison of such compounds rely heavily on crystallographic software:

- SHELXL : Used for refining the target compound’s crystal structure, confirming bond lengths (C–S: 1.76 Å) and angles (C–S–O: 104.5°) .

- Graph Set Analysis : Applied to classify hydrogen-bonding motifs (e.g., $ R_2^2(8) $ rings in carbamate derivatives) .

- Structure Validation : Tools like PLATON ensure the absence of crystallographic disorders, critical for accurate comparisons .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the sulfamoyl bridge (δ 3.1–3.5 ppm for -SO₂N(CH₂-)₂) and carbamate carbonyl (δ 155–160 ppm in ¹³C) .

- IR Spectroscopy : Confirm sulfonamide (asymmetric SO₂ stretch at ~1350 cm⁻¹) and carbamate (C=O stretch at ~1700 cm⁻¹) functional groups .

- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., hydrolyzed carbamate or incomplete sulfamoylation) .

Advanced Consideration : High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in complex regions, such as overlapping pyrrole and thiophene proton signals .

How do structural modifications in the sulfamoyl or carbamate groups influence the compound's biological activity, and what computational methods can predict these effects?

Q. Advanced Research Focus

- Sulfamoyl Modifications : Replacing the thiophen-2-ylmethyl group with electron-withdrawing substituents (e.g., -CF₃) may enhance target binding affinity but reduce solubility. Computational docking (AutoDock Vina) can predict interactions with enzymes like carbonic anhydrase or kinases .

- Carbamate Stability : Methyl carbamate hydrolysis (to free amine) under physiological pH can be modeled using molecular dynamics (MD) simulations to assess metabolic stability .

- QSAR Models : Train models on datasets of analogous sulfamoyl-carbamates to correlate substituent electronegativity or steric bulk with activity (e.g., IC₅₀ values) .

Data-Driven Approach : Compare experimental IC₅₀ values (from enzyme assays) with computational predictions to validate models and refine synthesis priorities .

How should researchers address contradictions in biological activity data across studies involving similar sulfamoyl-containing compounds?

Advanced Research Focus

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2). Standardize assays using pharmacopeial protocols (e.g., USP〈1032〉) .

- Solubility Artifacts : Poor solubility (common with thiophene/pyrrole motifs) can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) and confirm solubility via nephelometry .

- Metabolic Interference : Hepatic microsome studies (e.g., rat vs. human S9 fractions) identify species-specific metabolism that may skew activity results .

Resolution Strategy : Perform meta-analyses of published data, highlighting variables like buffer composition or incubation time, and use machine learning to normalize cross-study comparisons .

What experimental and computational approaches are recommended for elucidating the mechanism of action of this compound in disease models?

Q. Advanced Research Focus

- Target Identification : Use affinity chromatography (immobilized compound) with MS-based proteomics to identify binding partners in cell lysates .

- Pathway Analysis : RNA-seq or phosphoproteomics (LC-MS/MS) on treated vs. untreated cells reveals downstream signaling effects (e.g., MAPK inhibition) .

- In Silico Toxicology : Predict off-target effects (e.g., hERG binding) using SwissADME or ProTox-II to prioritize in vitro safety assays .

Validation : Cross-reference computational predictions with phenotypic screening (e.g., high-content imaging for apoptosis/autophagy) in 3D cell cultures .

How can researchers optimize the stability of methyl carbamate derivatives under physiological conditions for in vivo studies?

Q. Advanced Research Focus

- pH-Sensitive Formulations : Encapsulate the compound in liposomes (pH 5.5–6.5) to protect the carbamate from hydrolysis in blood (pH 7.4) .

- Prodrug Design : Replace the methyl carbamate with a tert-butyl carbamate (cleaved intracellularly by esterases) to enhance plasma stability .

- Accelerated Stability Testing : Use LC-MS to monitor degradation products under stress conditions (40°C/75% RH) and derive Arrhenius plots for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.